molecular formula C7H8O6 B1229441 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid CAS No. 91912-46-8

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

Cat. No. B1229441
CAS RN: 91912-46-8
M. Wt: 188.13 g/mol
InChI Key: ZLAAIVBHMNPPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as CMOT, is a carboxylic acid that has been used in a variety of scientific research applications. CMOT has a wide range of biochemical and physiological effects and is a useful tool for laboratory experiments.

Scientific Research Applications

Sustainable Electrochemical Devices

Carboxymethyl-based materials, which include 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, are being explored as an alternative source for sustainable electrochemical devices . These materials are preferred over traditional costly and synthetic polymers due to their abundance, versatility, sustainability, and low cost . They are used in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .

Biomedical Applications

Carboxymethyl cellulose-based materials, including 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, have potential for biomedical applications . Hydrogels based on these materials have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . They can improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering .

Polymer Synthesis and Application

Lactone monomers, such as Homocitric acid-gamma-lactone, are used in the synthesis of polymers . These polymers have a wide spectrum of applications, including controlled drug-release systems, resorbable surgical threads, implants, tissue scaffolds, and the production of drugs . The synthesis of ε-caprolactone copolymers with various compounds, including other lactones, has been studied .

Enzyme Metabolism

Microbial enzymes involved in lactone compound metabolism have biotechnological applications . Lactone compounds, including Homocitric acid-gamma-lactone, are synthesized and metabolized enzymatically in vivo . Some of these enzymes can be used for biotechnological applications, such as the resolution of racemic lactone compounds .

Antioxidant and Antibacterial Effects

Phytic acid, a crosslinking agent used with carboxymethyl cellulose, has antioxidant and antibacterial effects . This can improve the biological properties and stability of gels, without adding toxicity .

Biodegradability

Polyesters synthesized from lactone monomers, such as Homocitric acid-gamma-lactone, are biodegradable . This makes them very useful materials due to their biodegradability in the presence of enzymes, mechanical properties, and many other important functional properties .

properties

IUPAC Name

2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWCVXXCFOTHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1=O)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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